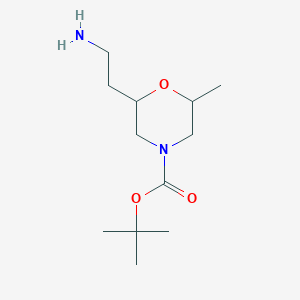

Ethyl 3-amino-2-chloro-4,5-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-chloro-4,5-difluorobenzoate is a chemical compound that is not directly described in the provided papers. However, it shares structural similarities with compounds that have been synthesized and studied in the provided literature. For instance, it is related to 3-chloro-2,4,5-trifluorobenzoic acid, which is a chlorinated derivative of an amino-substituted fluorobenzoic acid . The compound of interest likely possesses a benzene ring substituted with amino, chloro, and fluoro groups, along with an ester functional group.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include chlorination, cyclization, diazotization, bromination, substitution, reduction, and chlorization . For example, the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid was achieved by chlorinating 3-amino-2,4,5-trifluorobenzoic acid . Similarly, the synthesis of 2-chloro-6-chloromethylbenzothiazole involved a five-step reaction starting from ethyl 4-aminobenzonic . These methods could potentially be adapted to synthesize this compound by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using NMR spectroscopy . The carboxyl group in 3-chloro-2,4,5-trifluorobenzoic acid is twisted relative to the benzene ring, which could imply that in this compound, the substituents may also influence the overall conformation of the molecule .

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of carboxylic acid dimers through hydrogen bonding . The presence of functional groups such as amino and ester in this compound suggests that it could participate in similar reactions, potentially forming dimers or engaging in other intermolecular interactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, related compounds exhibit properties such as the formation of centrosymmetric dimers and the arrangement into sheets in the crystal lattice . The presence of halogens and the amino group in the molecule would influence its polarity, solubility, and reactivity. The ester group could also affect its solubility in organic solvents and its susceptibility to hydrolysis.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 3-amino-2-chloro-4,5-difluorobenzoate and its derivatives have been utilized in various synthesis processes. For instance, Zhang Dehua and Zhang Xiaoyan (2008) prepared a compound through the reaction of a related chemical, demonstrating the utility of such compounds in creating new molecular structures, particularly in the field of crystallography (Zhang & Xiaoyan, 2008).

Application in Anticancer Therapeutics

A multicomponent synthesis involving a similar compound was employed to discover new apoptosis-inducing agents for breast cancer. This research highlights the potential of such compounds in the development of anticancer therapeutics, showcasing their relevance in medical chemistry and drug development (Gad et al., 2020).

Molluscicidal Properties

In the field of agriculture and pest control, compounds similar to this compound have been explored for their molluscicidal properties, particularly against snails that are intermediate hosts of schistosomiasis, highlighting their potential use in controlling agricultural pests and related diseases (El-bayouki & Basyouni, 1988).

Development of Fluorophores

Some derivatives of this compound are being researched for their potential as fluorophores, useful in biochemistry and medicine for studying various biological systems (Karcı & Demirçalı, 2006). This application is significant in the field of bio-imaging and diagnostics.

Antimicrobial Properties

Research into the antimicrobial properties of derivatives of this compound suggests potential uses in the development of new antimicrobial agents. This area of research is crucial in the context of increasing antibiotic resistance and the need for new therapeutic agents (Balkan, Urgun, & Özalp, 2001).

properties

IUPAC Name |

ethyl 3-amino-2-chloro-4,5-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO2/c1-2-15-9(14)4-3-5(11)7(12)8(13)6(4)10/h3H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGHWRKYFABSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1Cl)N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341063-89-5 |

Source

|

| Record name | ethyl 3-amino-2-chloro-4,5-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2533040.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine](/img/structure/B2533043.png)

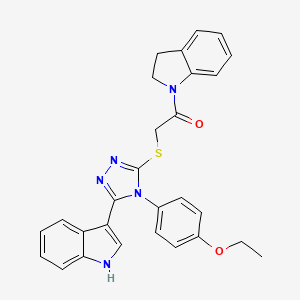

![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2533046.png)

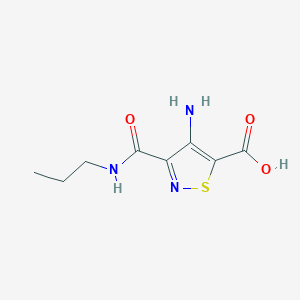

![Ethyl 4-amino-2-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate](/img/structure/B2533051.png)

![2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2533054.png)

![N-[3-Oxo-3-[3-(thiophen-3-ylmethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2533055.png)

![3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2533056.png)

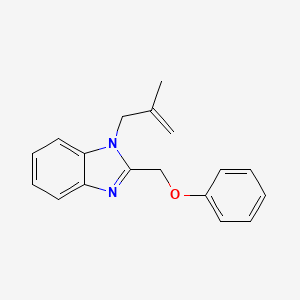

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2533057.png)